4-ethyl-2,6-difluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

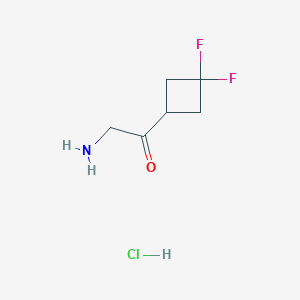

“4-ethyl-2,6-difluorobenzoic acid” is a derivative of benzoic acid, which is an organic compound. The “2,6-difluoro” indicates the presence of two fluorine atoms at the 2nd and 6th positions of the benzene ring, and the “4-ethyl” indicates an ethyl group at the 4th position .

Molecular Structure Analysis

The molecular structure of “4-ethyl-2,6-difluorobenzoic acid” can be deduced from its name. It consists of a benzene ring with two fluorine atoms at the 2nd and 6th positions, an ethyl group at the 4th position, and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Environmental Fate Studies

2,6-difluorobenzoic acid is often studied in environmental fate research due to its high mobility in drainflow . Understanding the environmental fate of such compounds is crucial for assessing their potential impact on ecosystems and human health .

Ecotoxicity Research

This compound is also used in ecotoxicity studies. It has been found to have moderate acute ecotoxicity effects on fish, daphnia, and earthworms . Such studies are vital for understanding the potential ecological risks associated with the use of fluorinated compounds .

Pesticide Degradation Studies

2,6-difluorobenzoic acid is a major degradation product of the pesticide diflubenzuron . Therefore, it can be used in studies investigating the breakdown and environmental impact of this pesticide .

Synthesis of Biaryl Intermediates

2,6-difluorobenzoic acid and its derivatives can be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . These intermediates are often key components in the synthesis of various pharmaceuticals and organic materials .

Synthesis of Fluorinated Compounds

2,6-difluorobenzoic acid can be used as a starting material in the synthesis of other fluorinated compounds . Fluorinated compounds are of great interest in medicinal chemistry due to their unique properties .

Antibacterial Research

Tetrahalogenated benzoic acid derivatives, which can be synthesized from 2,6-difluorobenzoic acid, are valuable intermediates for the synthesis of antibacterials . This makes 2,6-difluorobenzoic acid a potentially important compound in the development of new antibacterial agents .

Zukünftige Richtungen

Fluorinated benzoic acids have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . This suggests potential future directions for the use of “4-ethyl-2,6-difluorobenzoic acid” in similar applications.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 4-ethyl-2,6-difluorobenzoic acid can be achieved through a multi-step process involving the introduction of the ethyl and difluoromethyl groups onto a benzoic acid precursor.", "Starting Materials": [ "Benzoic acid", "Ethyl bromide", "Sodium hydride", "Bromine", "Potassium fluoride", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid" ], "Reaction": [ "Step 1: Bromination of benzoic acid with bromine in the presence of sulfuric acid to yield 4-bromobenzoic acid", "Step 2: Treatment of 4-bromobenzoic acid with sodium hydride and ethyl bromide to yield 4-ethylbenzoic acid", "Step 3: Difluoromethylation of 4-ethylbenzoic acid with potassium fluoride and bromodifluoromethane to yield 4-ethyl-2,6-difluorobenzoic acid", "Step 4: Purification of the product through recrystallization from acetic acid" ] } | |

CAS-Nummer |

1835653-01-4 |

Produktname |

4-ethyl-2,6-difluorobenzoic acid |

Molekularformel |

C9H8F2O2 |

Molekulargewicht |

186.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.